Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) is a specialized biochemical compound used primarily in proteomics research. This compound is a derivative of L-lysine, an essential amino acid, and is modified to include an ethoxycarbonylethyl group and a methyl ester group. The “d4” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification is often used to facilitate certain types of scientific analyses, such as mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester typically involves several steps:
Protection of the Amino Group: The amino group of L-lysine is first protected to prevent unwanted reactions. This can be achieved using a protecting group such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Ethoxycarbonylethyl Group: The protected L-lysine is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylethyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the intermediate compound.
Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents.
Esterification: Finally, the compound is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonylethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with simpler structures.
Substitution: Substituted derivatives with new functional groups replacing the ethoxycarbonylethyl group.
Scientific Research Applications
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester has several applications in scientific research:
Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.
Biological Studies: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Used in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism by which Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester exerts its effects involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modifying their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
Comparison with Similar Compounds
Similar Compounds
Nε-(Ethoxycarbonylethyl)-L-lysine Methyl Ester: Non-deuterated version of the compound.
Nε-(Carboxyethyl)-L-lysine: Lacks the ethoxy group.
Nε-(Acetyl)-L-lysine: Contains an acetyl group instead of an ethoxycarbonylethyl group.
Uniqueness
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester is unique due to its deuteration, which enhances its utility in mass spectrometry by providing distinct isotopic labeling. This feature allows for more precise and accurate analysis in proteomics and other research fields.
Properties
CAS No. |
1356934-57-0 |
---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
264.358 |
IUPAC Name |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
InChI Key |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Synonyms |
(S)-N6-(2-Ethoxy-1-methyl-2-oxoethyl)-L-lysine-d4 Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.